molecular formula C20H14BrN3O3 B278000 3-bromo-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

3-bromo-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Cat. No. B278000
M. Wt: 424.2 g/mol
InChI Key: UYHBDDYCMOMRFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the family of oxazolo[4,5-b]pyridines and is commonly referred to as BRD0705.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves the inhibition of BRDs and HDACs. BRDs are a family of proteins that play a crucial role in the regulation of gene expression, while HDACs are enzymes that are involved in the deacetylation of histones, leading to the repression of gene transcription. By inhibiting these enzymes, 3-bromo-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide can modulate gene expression and potentially treat various diseases.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide can induce apoptosis (programmed cell death) in cancer cells, inhibit inflammation, and improve cognitive function in animal models of neurological disorders. It has also been found to exhibit anti-tumor activity in various cancer cell lines, making it a promising candidate for the development of novel anti-cancer therapies.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-bromo-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is its potent inhibitory activity against BRDs and HDACs, which makes it a promising candidate for the development of novel therapeutics. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for the study of 3-bromo-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. One potential avenue of research is the development of novel therapeutics for various diseases, including cancer, inflammation, and neurological disorders. Another potential area of research is the elucidation of the molecular mechanisms underlying the effects of this compound, which could lead to a better understanding of its potential applications in various fields of scientific research. Additionally, the development of more efficient synthesis methods for this compound could make it more accessible to researchers.

Synthesis Methods

The synthesis of 3-bromo-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves a multi-step process that requires careful attention to detail. The initial step involves the preparation of 2-methoxy-5-(4-bromophenyl)oxazole, which is then reacted with 2-aminopyridine to yield the intermediate product. This is further reacted with 4-bromo-2-chloro-N-(2-methoxyphenyl)benzamide to obtain the final product.

Scientific Research Applications

3-bromo-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent inhibitory activity against several enzymes, including bromodomain-containing proteins (BRDs) and histone deacetylases (HDACs). This makes it a promising candidate for the development of novel therapeutics for various diseases, including cancer, inflammation, and neurological disorders.

properties

Product Name

3-bromo-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Molecular Formula

C20H14BrN3O3

Molecular Weight

424.2 g/mol

IUPAC Name

3-bromo-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C20H14BrN3O3/c1-26-16-8-7-13(20-24-18-17(27-20)6-3-9-22-18)11-15(16)23-19(25)12-4-2-5-14(21)10-12/h2-11H,1H3,(H,23,25)

InChI Key

UYHBDDYCMOMRFV-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=CC=C4)Br

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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